molecular formula C13H16N2O B2983775 1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea CAS No. 1197840-12-2

1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea

Cat. No.: B2983775
CAS No.: 1197840-12-2
M. Wt: 216.284
InChI Key: WRTKDAIOIMPFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea is an organic compound characterized by the presence of a urea functional group attached to a phenyl ring substituted with an ethynyl group and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea typically involves the reaction of 3-ethynylaniline with isobutyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The general reaction scheme is as follows:

    Step 1: Preparation of 3-ethynylaniline by the Sonogashira coupling of 3-iodoaniline with acetylene.

    Step 2: Reaction of 3-ethynylaniline with isobutyl isocyanate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The ethynyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

    1-(3-Ethynylphenyl)-3-(2-methylpropyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    1-(3-Ethynylphenyl)-3-(2-methylpropyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness: 1-(3-Ethynylphenyl)-3-(2-methylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group allows for unique interactions with molecular targets, distinguishing it from similar compounds.

Properties

IUPAC Name

1-(3-ethynylphenyl)-3-(2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-4-11-6-5-7-12(8-11)15-13(16)14-9-10(2)3/h1,5-8,10H,9H2,2-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTKDAIOIMPFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC1=CC=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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